molecular formula C11H16N2O B1385763 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine CAS No. 1019579-89-5

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Cat. No.: B1385763
CAS No.: 1019579-89-5
M. Wt: 192.26 g/mol
InChI Key: LGQKGYKWJIAFHX-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with 2-methoxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as sodium dichromate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the indole derivative.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide: A compound with similar structural features but different biological activities.

    (S)-Metoprolol: Another compound with a methoxyethyl group, used as a beta-blocker in medicine.

Uniqueness: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is unique due to its specific indole structure and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyethyl group attached to the nitrogen atom of the indole ring, which may influence its pharmacological properties. Indoles are known for their diverse biological activities, including antimicrobial and anticancer effects, making them significant in drug development.

The molecular formula of this compound is C11H15NO2, and it has a molecular weight of approximately 193.25 g/mol. The compound's structure is characterized by the following key features:

  • Indole Ring : A bicyclic structure that contributes to its biological activity.
  • Methoxyethyl Group : This substituent may enhance solubility and bioavailability.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as receptors or enzymes. The binding of this compound to these targets can modulate their activity, leading to various biological effects. Although specific pathways remain to be fully elucidated, preliminary studies suggest potential involvement in:

  • Antimicrobial Activity : Inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Affecting cell proliferation and apoptosis in cancer cells.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Activity Description
AntimicrobialExhibits activity against various bacterial strains, potentially including MRSA.
AnticancerShows promise in inhibiting cancer cell growth through apoptosis induction.
NeuroprotectiveMay offer protective effects on neuronal cells, although further studies are needed.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. Noteworthy findings include:

  • Antimicrobial Studies : A study demonstrated that related indole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may have similar effects .
  • Anticancer Activity : In vitro assays revealed that certain indole derivatives could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating a potential role for this compound in cancer therapy .
  • Neuroprotective Effects : Research into related compounds has suggested neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKGYKWJIAFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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